molecular formula C21H13NO3 B11964073 2-(9H-xanthen-9-yl)isoindole-1,3-dione CAS No. 6326-07-4

2-(9H-xanthen-9-yl)isoindole-1,3-dione

Cat. No.: B11964073
CAS No.: 6326-07-4
M. Wt: 327.3 g/mol
InChI Key: VZUYLHKPQMDUCP-UHFFFAOYSA-N
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Description

2-(9H-Xanthen-9-yl)isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted at the 2-position with a xanthen-9-yl group. The isoindole-1,3-dione moiety is a planar, electron-deficient aromatic system, while the xanthene group introduces a fused tricyclic structure containing an oxygen atom.

Properties

CAS No.

6326-07-4

Molecular Formula

C21H13NO3

Molecular Weight

327.3 g/mol

IUPAC Name

2-(9H-xanthen-9-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H13NO3/c23-20-13-7-1-2-8-14(13)21(24)22(20)19-15-9-3-5-11-17(15)25-18-12-6-4-10-16(18)19/h1-12,19H

InChI Key

VZUYLHKPQMDUCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of isoindole derivatives with xanthenes. The structural features of 2-(9H-xanthen-9-yl)isoindole-1,3-dione include a fused xanthene and isoindole moiety, which contribute to its unique reactivity and biological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit promising anticancer activity. For instance, two specific benzylisoindole-1,3-dione derivatives were evaluated against A549 lung adenocarcinoma cells. These compounds showed significant inhibitory effects on cell viability, indicating their potential as therapeutic agents for cancer treatment .

Table 1: In Vitro Cytotoxicity of Isoindole-1,3-dione Derivatives

CompoundIC50 (µM)Cell Line
Compound 315.2A549
Compound 412.8A549

Anti-inflammatory Effects

Another important application is in the inhibition of cyclooxygenase enzymes (COX). Compounds derived from this compound exhibited selective inhibition of COX-2 over COX-1, making them potential candidates for anti-inflammatory drugs. The selectivity ratio was calculated to assess their efficacy compared to standard anti-inflammatory drugs like meloxicam .

Table 2: COX Inhibition Selectivity Ratios

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)COX-2/COX-1 Ratio
Compound A45851.89
Compound B50901.80

Case Study 1: Anticancer Activity in Vivo

In an in vivo study using nude mice xenograft models, the administration of isoindole derivatives led to reduced tumor sizes over a treatment period of 60 days. The study monitored tumor growth and overall health indicators in the mice, demonstrating the potential of these compounds in cancer therapy .

Case Study 2: Pharmacological Profiling

A comprehensive pharmacological profiling was conducted to evaluate the safety and efficacy of isoindole derivatives. Toxicological studies indicated that certain derivatives had minimal side effects at therapeutic doses, reinforcing their potential for further development into clinical applications .

Mechanism of Action

The mechanism of action of 2-(9H-xanthen-9-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(9H-xanthen-9-yl)isoindole-1,3-dione can be contextualized by comparing it to analogous isoindole-1,3-dione derivatives reported in the literature. Below is a detailed analysis:

Substituent Effects on Reactivity and Properties

  • 2-(4-Dimethylamino-2-oxo-but-3-enyl)isoindole-1,3-dione (Compound 2, ) Structure: Features a dimethylamino group and a conjugated enaminone side chain. Synthesis: Prepared via microwave irradiation, demonstrating efficient reaction conditions . Properties: The electron-donating dimethylamino group enhances solubility and may stabilize charge-transfer interactions. NMR data (δ ~2.5 ppm for dimethylamino protons) and mass spectrometry confirm its structure .
  • 2-(4-(4-Nitrophenylthio)phenyl)isoindole-1,3-dione (Nitro Analog, )

    • Structure : Contains a nitro group and phenylthio substituent.
    • Properties : The nitro group is strongly electron-withdrawing, which could reduce solubility in polar solvents but enhance π-π stacking interactions in solid-state applications .
    • Comparison : The xanthene derivative’s oxygen atom in the tricyclic system may offer milder electronic effects compared to the nitro group, balancing electron deficiency and solubility.
  • Compound 2 from ChemDiv () Structure: 5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione. Properties: Dual amine groups improve aqueous solubility and enable hydrogen bonding, which is critical for biological interactions .

Data Table: Key Comparative Features

Compound Substituent(s) Synthesis Method Notable Properties Reference
This compound Xanthen-9-yl Not reported Predicted high rigidity, potential fluorescence
2-(4-Dimethylamino-2-oxo-but-3-enyl) Dimethylamino, enaminone chain Microwave irradiation Enhanced solubility, δ ~2.5 ppm (NMR)
Nitro Analog (Asinex) Nitrophenylthio Traditional Electron-withdrawing, poor solubility
ChemDiv Compound 2 Dual amines, phenylthio Library compound High polarity, biological activity

Biological Activity

The compound 2-(9H-xanthen-9-yl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused xanthene and isoindole structure, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

C15H11N1O2\text{C}_{15}\text{H}_{11}\text{N}_{1}\text{O}_{2}

This compound exhibits significant chemical reactivity due to the presence of the isoindole moiety, which can interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines.

  • In Vitro Studies :
    • The compound was tested against A549 lung adenocarcinoma cells using the MTT assay. Results showed a significant decrease in cell viability, with IC50 values indicating strong cytotoxic effects (low micromolar range) .
    • Other studies have demonstrated similar effects against different cancer cell lines such as HeLa and MCF-7 .
  • In Vivo Studies :
    • In xenograft models involving nude mice injected with A549 cells, treatment with this compound resulted in reduced tumor sizes compared to control groups. The survival rates were also improved in treated groups .
    • Histopathological analyses revealed that the compound did not induce significant toxicity in normal tissues, suggesting a favorable safety profile .

The anticancer activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Tyrosine Kinases : This compound has been identified as a potential inhibitor of tyrosine kinase enzymes, which play crucial roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies suggest that treatment leads to increased apoptosis in cancer cells through activation of caspase pathways .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other isoindole derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA5495.0Tyrosine kinase inhibition
N-benzylisoindole-1,3-dioneA5494.5Apoptosis induction
Isoindole derivative XMCF-76.0Cell cycle arrest

Case Studies

Several case studies have documented the efficacy and safety profile of isoindole derivatives:

  • Study on N-benzylisoindole Derivatives :
    • Investigated the effects on A549-Luc cells in vivo. The study concluded that these derivatives significantly inhibited tumor growth without notable toxicity .
  • Evaluation of Structural Variants :
    • Research focused on how modifications to the isoindole structure affect biological activity. Compounds with additional functional groups showed enhanced selectivity for cancer cells while maintaining low toxicity to normal cells .

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